(E)-methyl 2-(3,4-diethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate
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Overview
Description
This compound is a derivative of benzofuran, which is a heterocyclic compound. It has a benzylidene group attached to it, which is a type of functional group in organic chemistry . The presence of the diethoxy groups suggests that it might have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. It would have aromatic rings from the benzofuran and benzylidene groups, and ether groups from the diethoxy groups .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the ether groups might make it more polar, and the aromatic rings might contribute to its stability .Scientific Research Applications
Organic Synthesis and Chemical Properties
One area of research has focused on the synthesis and chemical properties of related compounds, exploring methodologies for creating complex organic molecules. For instance, studies have investigated ester migration in chemical rearrangements, contributing to our understanding of reaction mechanisms and synthetic pathways (Abbott et al., 1974). Additionally, research on the oxidative debenzylation of similar ester compounds has provided insights into protecting group strategies and functional group transformations (Yoo et al., 1990).
Photodynamic Therapy and Cancer Research
Significant attention has been given to compounds with potential therapeutic applications, such as in photodynamic therapy (PDT) for cancer treatment. A study on zinc phthalocyanine derivatives, substituted with Schiff base groups related to the compound , demonstrated high singlet oxygen quantum yields. Such properties are crucial for the effectiveness of PDT agents in killing cancer cells through oxidative stress (Pişkin et al., 2020).
Molecular Docking and Antidiabetic Potential
The exploration of antidiabetic agents through molecular docking studies has also been an area of research. For example, compounds structurally related to "(E)-methyl 2-(3,4-diethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate" have been synthesized and analyzed for their potential as antidiabetic agents. These studies use computational tools to predict the interaction between these compounds and biological targets, such as enzymes or receptors involved in diabetes (Karrouchi et al., 2021).
Antimicrobial and Antioxidant Activities
Research has also focused on the antimicrobial and antioxidant properties of similar compounds. For instance, novel derivatives have been synthesized and evaluated for their in vitro antioxidant and antimicrobial activities, showing promise in the development of new therapeutic agents (Maddila et al., 2012).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
methyl (2E)-2-[(3,4-diethoxyphenyl)methylidene]-3-oxo-1-benzofuran-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O6/c1-4-25-17-8-6-13(10-18(17)26-5-2)11-19-20(22)15-12-14(21(23)24-3)7-9-16(15)27-19/h6-12H,4-5H2,1-3H3/b19-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USGMNLZFSTUZPH-YBFXNURJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=C2C(=O)C3=C(O2)C=CC(=C3)C(=O)OC)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C/2\C(=O)C3=C(O2)C=CC(=C3)C(=O)OC)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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